2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group, a fluoro substituent, and a methyl group on the pyrazole ring, along with an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid typically involves the reaction of 4-chloro-3-methyl-1-ethylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, followed by hydrolysis to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products .
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
Uniqueness
2-(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)acetic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O2/c1-3-11-8(9)6(4-7(12)13)5(2)10-11/h3-4H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMMSTDJEUASBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.